molecular formula C18H18N4O2S B2767207 3-(1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034297-48-6

3-(1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2767207
CAS No.: 2034297-48-6
M. Wt: 354.43
InChI Key: WJLWXMKYDBWQGB-UHFFFAOYSA-N
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Description

This compound belongs to the pyrido[2,3-d]pyrimidin-4(3H)-one family, characterized by a fused bicyclic core. Its unique structure includes a thiophene-acetyl-piperidine substituent at the 3-position (Figure 1).

Properties

IUPAC Name

3-[1-(2-thiophen-2-ylacetyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c23-16(11-14-3-2-10-25-14)21-8-5-13(6-9-21)22-12-20-17-15(18(22)24)4-1-7-19-17/h1-4,7,10,12-13H,5-6,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJLWXMKYDBWQGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the pyrido[2,3-d]pyrimidin-4(3H)-one core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the piperidin-4-yl group: This step often involves nucleophilic substitution reactions.

    Attachment of the thiophen-2-yl group: This can be done via acylation reactions using thiophene derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the thiophen-2-yl group or other functional groups.

    Reduction: This can be used to reduce any nitro or carbonyl groups present in the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be studied for its interactions with biological macromolecules.

    Medicine: This compound is investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Comparison with Similar Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives

Structural Modifications and Substituent Effects

Table 1: Key Structural Features of Selected Analogs
Compound Name / ID Core Structure Substituents at 3-Position Key Functional Groups Biological Activity Reference
Target Compound Pyrido[2,3-d]pyrimidin-4-one 1-(2-(Thiophen-2-yl)acetyl)piperidin-4-yl Thiophene, acetyl, piperidine Not explicitly reported
2-Hydrazinyl-5,7-di(thiophen-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one (Compound 15) Pyrido[2,3-d]pyrimidin-4-one Hydrazinyl; 5,7-di(thiophen-2-yl) Dual thiophene, hydrazine Antimicrobial
5-(4-Chlorophenyl)-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one Pyrido[2,3-d]pyrimidin-4-one 5-(4-Chlorophenyl); 2-(piperidin-1-yl) Chlorophenyl, piperidine Not reported
3-Amino-2-(2-fluorophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one Pyrido[2,3-d]pyrimidin-4-one 3-Amino; 2-(2-fluorophenyl) Fluorophenyl, amino Intermediate for drug design
Pyridotriazolopyrimidinones (Antitumor Agents) Pyrido[2,3-d]triazolo[4,3-a]pyrimidin-5(1H)-one Triazolo-fused ring; aryl substituents Triazole, aryl groups Anticancer (MCF-7, HepG2)
Key Observations:
  • Thiophene Derivatives : The target compound and Compound 15 both incorporate thiophene, but the latter features dual thiophenes at positions 5 and 7, enhancing π-π stacking and antimicrobial potency .
  • Piperidine vs. Hydrazine : Piperidine in the target compound may improve solubility and receptor affinity compared to hydrazine-based analogs (e.g., Compound 15), which prioritize hydrogen bonding for microbial target inhibition .
  • Anticancer Potential: Pyridotriazolopyrimidinones (e.g., compounds in ) demonstrate that fused heterocyclic systems (e.g., triazole) significantly enhance cytotoxicity against cancer cell lines.
Key Observations:
  • Deprotection Strategies: Acid-mediated removal of protecting groups (e.g., trimethylsilyl) is common for pyridopyrimidinones, yielding moderate-to-high purity .
  • Hydrazine Incorporation : Reflux with hydrazine hydrate is a straightforward method for introducing hydrazinyl groups, though yields are variable .

Biological Activity

The compound 3-(1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to explore its biological activity, including antiproliferative effects, mechanisms of action, and potential therapeutic applications.

Structure and Properties

The compound features a pyrido[2,3-d]pyrimidine core, which is known for its diverse biological activities. The presence of the thiophen-2-yl group and the piperidine moiety contributes to its interaction with various biological targets.

Antiproliferative Effects

Research indicates that this compound exhibits moderate-to-good antiproliferative activity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The observed IC50 values suggest significant potential for further development as an anticancer agent.

Cell LineIC50 Value (μM)Activity Description
MCF-715.6Moderate antiproliferative activity
A54912.3Good antiproliferative activity

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cancer progression. Notably, it has been shown to interact with c-Met kinase , a receptor tyrosine kinase implicated in tumor growth and metastasis. By binding to the hinge region of c-Met, the compound inhibits its kinase activity, leading to reduced cell proliferation and migration.

In Vitro Studies

In vitro studies have demonstrated that treatment with This compound results in:

  • Decreased cell viability in treated MCF-7 and A549 cells.
  • Inhibition of migration in wound healing assays, indicating potential anti-metastatic properties.

In Vivo Studies

Preclinical studies in animal models have shown that this compound can significantly reduce tumor size in xenograft models of breast cancer. The results suggest that it may function effectively as part of a combination therapy regimen.

Research Findings

Recent literature emphasizes the importance of the pyrido[2,3-d]pyrimidine scaffold in drug design. A review article compiled data on various derivatives, highlighting their biological targets and therapeutic potentials:

Compound NameBiological TargetActivity Description
Compound ADihydrofolate reductaseAnticancer activity
Compound Bc-Met kinaseAntiproliferative
Compound CMAP kinasesAnti-inflammatory

Q & A

Q. What are the key synthetic routes for synthesizing this compound?

The synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the pyrido[2,3-d]pyrimidin-4(3H)-one core via cyclization of substituted pyrimidine precursors under reflux conditions.
  • Step 2 : Introduction of the piperidin-4-yl group using nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination).
  • Step 3 : Acylation of the piperidine nitrogen with 2-(thiophen-2-yl)acetyl chloride, requiring inert atmospheres and catalysts like triethylamine . Optimization of reaction conditions (e.g., solvent choice, temperature) is critical to maximize yield and purity.

Q. Which spectroscopic methods are used to confirm the compound’s structure?

  • NMR (1H/13C) : Assigns proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm) and carbon backbone .
  • FTIR : Identifies functional groups (e.g., carbonyl stretch at ~1650–1700 cm⁻¹) .
  • Mass Spectrometry (LCMS/HRMS) : Confirms molecular weight and fragmentation patterns .
  • X-ray crystallography (if crystals are obtained): Resolves 3D geometry and hydrogen-bonding networks .

Q. What physicochemical properties influence its biological activity?

  • LogP : ~2.5–3.0 (moderate lipophilicity due to thiophene and piperidine groups) .
  • Aqueous solubility : Limited (~10–50 µM), necessitating DMSO or PEG-based formulations for in vitro assays .
  • Stability : Susceptible to hydrolysis under acidic/basic conditions; stability studies recommend storage at –20°C in inert atmospheres .

Advanced Research Questions

Q. How can structural modifications enhance its kinase inhibitory activity?

  • SAR Insights :
  • Piperidine substitution : Bulky groups (e.g., trifluoromethyl) improve target affinity by filling hydrophobic pockets .
  • Thiophene replacement : Replacing thiophene with isoxazole increases polarity, potentially reducing off-target effects .
    • Methodology : Use parallel synthesis to generate derivatives, followed by enzymatic assays (e.g., ADP-Glo™ kinase assays) to screen activity .

Q. What strategies address contradictory data in reported biological activities?

  • Case Example : Discrepancies in anticancer vs. anti-inflammatory activity may arise from:
  • Assay conditions : Varying ATP concentrations in kinase assays alter IC50 values .
  • Cell line specificity : Sensitivity differences between HeLa (cervical cancer) and RAW 264.7 (macrophage) models .
    • Resolution : Standardize protocols (e.g., uniform ATP levels) and validate findings across multiple cell lines .

Q. How is computational modeling used to predict binding modes?

  • Molecular docking (AutoDock Vina): Predicts interactions with kinase ATP-binding pockets (e.g., hydrogen bonds with hinge-region residues) .
  • MD simulations (GROMACS) : Assess binding stability over 100-ns trajectories, identifying critical residue fluctuations .
  • Free energy calculations (MM/PBSA) : Quantify binding affinity changes upon structural modifications .

Q. What in vivo models are suitable for evaluating pharmacokinetics?

  • Rodent models : Monitor plasma half-life (t1/2) and bioavailability via IV/PO administration.
  • Tissue distribution : Use LC-MS/MS to quantify compound levels in target organs (e.g., tumors) .
  • Metabolite identification : Employ HRMS to detect phase I/II metabolites in liver microsomes .

Methodological Challenges and Solutions

Q. How to overcome low solubility in biological assays?

  • Co-solvent systems : Use cyclodextrin-based encapsulation to enhance solubility without cytotoxicity .
  • Nanoformulations : Develop liposomal or polymeric nanoparticles for sustained release .

Q. What crystallographic techniques resolve complex stereochemistry?

  • SHELX suite : For structure solution and refinement, particularly with twinned or high-resolution data .
  • Synchrotron radiation : Enhances data quality for small crystals (<50 µm) .

Q. How to validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts .
  • RNAi knockdown : Correlate reduced target expression with diminished compound efficacy .

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